molecular formula C16H15ClFN3O2 B2514282 N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251614-98-8

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2514282
CAS No.: 1251614-98-8
M. Wt: 335.76
InChI Key: GJVSKWPJSSDXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (CAS 1251629-25-0) is a synthetic quinazolinone-based compound of interest in medicinal chemistry research . Its molecular structure features a tetrahydroquinazolinone core linked via an acetamide chain to a 3-chloro-4-fluorophenyl ring. The quinazolinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities . In particular, the 3,4,5-trimethoxybenzyl group found in similar compounds has been associated with potent antitumour properties in research settings . Furthermore, halogenated phenyl rings, such as the 3-chloro-4-fluorophenyl group in this molecule, are common in the design of kinase inhibitors and other biologically active molecules . This combination of structural features makes this acetamide derivative a valuable intermediate or building block for researchers developing and studying novel therapeutic agents, particularly in the fields of oncology and kinase biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVSKWPJSSDXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C20H19ClFN3O2S
  • Molecular Weight : Approximately 451.973 g/mol
  • Functional Groups : Chlorinated and fluorinated aromatic ring, a tetrahydroquinazoline core, and an acetamide group.

These structural features suggest that the compound may exhibit diverse pharmacological properties due to its ability to interact with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Research evaluating similar compounds has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions often demonstrate enhanced antimicrobial activity due to increased lipophilicity and potential interactions with bacterial membranes .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in critical biological pathways. For example:

  • Cholinesterases : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like chlorine or fluorine can enhance binding affinity to these enzymes, leading to increased inhibitory potency .
  • Cyclooxygenases (COX) : Some studies have indicated that related compounds exhibit moderate inhibition of COX enzymes, which are key targets in anti-inflammatory therapies. The presence of halogens in the phenyl ring can influence the binding interactions with COX enzymes .

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have revealed promising results for compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Screening

A study evaluated a series of 4-thiazolidinone derivatives for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against selected bacteria and fungi .

Case Study 2: Enzyme Inhibition Kinetics

Kinetic studies on enzyme inhibition demonstrated that certain derivatives showed IC50 values in the low micromolar range against AChE and BChE. For example, a related compound exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating strong potential for further development as a therapeutic agent targeting neurodegenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)acetamideMethoxy group instead of chloroDifferent electronic properties; lower activity
2-{[3-(4-chlorophenyl)-4-oxo...}-N,N-diethylacetamideDiethyl substitutionVarying solubility; moderate activity
N-(4-fluorophenyl)-2-[...]-acetamideFluorine on phenyl groupEnhanced metabolic stability; higher activity

This comparative analysis highlights how subtle changes in molecular structure can significantly impact biological activity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening
A study published in a peer-reviewed journal assessed the compound's efficacy against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that the compound exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting strong antibacterial properties. Specifically, it showed an MIC of 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as a candidate for antituberculosis agents .

Anticancer Properties

This compound has also been evaluated for its anticancer potential.

Case Study: Anticancer Activity Assessment
In vitro studies conducted by the National Cancer Institute (NCI) revealed that this compound exhibited significant growth inhibition across multiple cancer cell lines. The mean Growth Inhibition (GI) values were promising, with some derivatives showing GI values as low as 15.72 µM . These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinazolinone ring undergoes oxidation to form fully aromatic quinazolinone derivatives. This reaction typically involves strong oxidizing agents:

Reagent Conditions Product Reference
KMnO₄Acidic or neutral aqueous medium4-Oxo-3,4-dihydroquinazoline derivative
CrO₃ (Jones reagent)Anhydrous acetone, H₂SO₄Quinazolinone N-oxide

Oxidation enhances electron deficiency in the quinazolinone ring, potentially improving interactions with biological targets .

Reduction Reactions

The carbonyl group in the tetrahydroquinazolinone core and the acetamide moiety can be reduced under specific conditions:

Reagent Conditions Product Reference
NaBH₄Ethanol, 0–5°CDihydroquinazolinone derivative
LiAlH₄Dry THF, refluxSecondary alcohol from acetamide

Selective reduction of the amide group requires controlled conditions to avoid over-reduction of the aromatic system.

Nucleophilic Substitution

The electron-deficient 3-chloro-4-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Reference
NH₃ (ammonia)Cu catalyst, 150°C3-Amino-4-fluorophenyl derivative
OH⁻ (hydroxide)High-pressure, polar solventPhenolic derivative

The fluorine atom acts as a directing group, enhancing reactivity at the meta and para positions .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Reference
6M HCl, reflux-Carboxylic acid derivative
NaOH (20%), ethanolHeatSodium carboxylate

Hydrolysis products are intermediates for further functionalization, such as esterification .

Alkylation/Acylation at Nitrogen

The quinazolinone nitrogen and acetamide nitrogen are sites for alkylation or acylation:

Reagent Conditions Product Reference
CH₃I (methyl iodide)K₂CO₃, DMF, 60°CN-Methylquinazolinone derivative
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetylated acetamide

These modifications alter steric and electronic properties, impacting bioavailability .

Cross-Coupling Reactions

The aryl halide moiety participates in palladium-catalyzed coupling reactions:

Reaction Type Reagents Product Reference
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivative
Buchwald–HartwigAmine, Pd(OAc)₂, XantphosAryl amine derivative

Such reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

The compound’s stability in aqueous and enzymatic environments is critical for drug development:

Condition Observation Implication Reference
pH 7.4 buffer, 37°CSlow hydrolysis of acetamideModerate metabolic stability
Liver microsomesRapid oxidation of thioetherPotential prodrug design required

Key Research Findings

  • Antitumor Activity : Derivatives with modified quinazolinone cores show GI₅₀ values as low as 6.33 µM against cancer cell lines, comparable to 5-fluorouracil .

  • Enzyme Inhibition : Structural analogs inhibit EGFR-TK at IC₅₀ < 1 µM, highlighting the role of the acetamide group in target binding .

Comparison with Similar Compounds

Key Observations

Halogenated Phenyl Group : The 3-chloro-4-fluorophenyl substituent likely contributes to target affinity via halogen bonding and hydrophobic effects, as seen in related halogenated acetamides .

Activity Potential: Structural analogs suggest possible applications in antimicrobial or anti-inflammatory contexts, though direct studies on the target compound are needed.

Preparation Methods

Alkylation of Tetrahydroquinazolinone Nitrogen

The nitrogen at position 3 of the tetrahydroquinazolinone is alkylated with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide using potassium carbonate as a base:

  • Reacting 3-bromo-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 mmol) with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.2 mmol) in acetone.
  • Stirring at room temperature for 12 hours with K₂CO₃ (2 mmol).

Key Reaction Conditions :

  • Solvent: Acetone
  • Base: K₂CO₃
  • Temperature: Ambient
  • Yield: 67–91%

This SN2 substitution introduces the acetamide side chain while preserving the tetrahydro ring’s integrity.

Acylation of Tetrahydroquinazolinone Amines

Alternatively, the free amine on the tetrahydroquinazolinone reacts with chloroacetyl chloride to form the acetamide linkage:

  • Treating 3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 mmol) with chloroacetyl chloride (1.2 mmol) in DMF.
  • Adding triethylamine (1 mmol) to scavenge HCl, stirring for 2 hours.

Key Reaction Conditions :

  • Solvent: DMF
  • Base: Et₃N
  • Temperature: Ambient
  • Yield: 70–78%

Subsequent coupling with 3-chloro-4-fluoroaniline via nucleophilic substitution completes the synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Cyclocondensation 2-Aminocyclohexene-carboxylic acid, isothiocyanate Reflux, EtOH, Et₃N 86% High regioselectivity
Multi-Component Cyclohexanecarboxaldehyde, 2-aminobenzamide DMF, Na₂S₂O₅, 100°C 72–85% One-pot, no intermediates
Alkylation 3-Bromo-tetrahydroquinazolinone, chloroacetamide Acetone, K₂CO₃, ambient 67–91% Mild conditions, scalable
Acylation 3-Amino-tetrahydroquinazolinone, chloroacetyl chloride DMF, Et₃N, ambient 70–78% Direct functionalization

Optimization and Challenges

Solvent and Catalyst Selection

  • Ethanol vs. DMF : Ethanol favors cyclocondensation but limits solubility of polar intermediates. DMF enhances reaction rates in MCRs but requires rigorous drying.
  • Base Impact : Potassium carbonate facilitates alkylation, while triethylamine optimizes acylation by neutralizing HCl.

Byproduct Formation

  • Thiol Byproducts : In thiol-mediated routes, residual sulfur species necessitate column chromatography.
  • Ring Oxidation : Over-oxidation of the tetrahydro ring during MCRs is mitigated by Na₂S₂O₅.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.